

An In-depth Technical Guide to Benzyl-PEG13-

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: A specific CAS (Chemical Abstracts Service) number for **Benzyl-PEG13-THP** has not been publicly indexed. The information presented herein is a composite guide based on the well-established chemistry of its constituent functional groups: a benzyl ether, a 13-unit polyethylene glycol (PEG) linker, and a tetrahydropyranyl (THP) ether. This document provides a technical overview of its anticipated properties, synthesis, and applications.

Introduction

Benzyl-PEG13-THP is a heterobifunctional linker molecule designed for applications in chemical synthesis, drug delivery, and bioconjugation. This molecule features a polyethylene glycol (PEG) backbone with 13 ethylene glycol units, conferring hydrophilicity and biocompatibility.[1][2] One terminus is protected by a benzyl (Bn) group, a stable protecting group for alcohols, while the other terminus is protected by a tetrahydropyranyl (THP) group, another common and acid-labile alcohol protecting group.[3] The orthogonal nature of these protecting groups allows for selective deprotection and subsequent functionalization of either end of the PEG linker, making it a versatile tool in the synthesis of complex molecules and targeted drug delivery systems.[4][5]

Physicochemical Properties

The properties of **Benzyl-PEG13-THP** are primarily dictated by its PEG core. The PEG chain's flexibility, hydrophilicity, and low immunogenicity make it an ideal component for modifying



therapeutic molecules to improve their pharmacokinetic profiles.[1][6] The terminal benzyl and THP groups are primarily for synthetic utility and do not significantly alter the overall physicochemical properties of the PEG linker in a biological context, though they do increase its hydrophobicity relative to the unprotected diol.

Table 1: Calculated Physicochemical Properties of Benzyl-PEG13-THP

Property	Value
Molecular Formula	C38H68O15
Average Molecular Weight	765.9 g/mol
Appearance (Predicted)	Colorless to pale yellow liquid or waxy solid
Solubility	Soluble in water and many organic solvents (e.g., dichloromethane, ethanol, DMF)[6][7]

Table 2: Properties of Constituent Functional Groups

Functional Group	Key Features
Benzyl (Bn) Ether	Stable to a wide range of acidic and basic conditions.[4]
Cleaved by catalytic hydrogenation or strong acids.[8]	
Polyethylene Glycol (PEG13)	Hydrophilic, biocompatible, non-immunogenic. [1][6]
Increases hydrodynamic volume and circulation half-life of conjugated molecules.[7]	
Tetrahydropyranyl (THP) Ether	Stable to basic conditions, organometallics, and hydrides.[3]
Readily cleaved under mild acidic conditions.[3]	



Synthesis and Experimental Protocols

The synthesis of **Benzyl-PEG13-THP** would typically involve a stepwise protection of commercially available PEG13-diol.

A plausible synthetic route involves the mono-protection of PEG13-diol with a benzyl group, followed by the protection of the remaining terminal hydroxyl group with a THP group.

This protocol is adapted from standard benzylation procedures.[10]

- Materials: PEG13-diol, sodium hydride (NaH), benzyl bromide (BnBr), anhydrous tetrahydrofuran (THF).
- Procedure:
 - Dissolve PEG13-diol (1 equivalent) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).
 - 2. Cool the solution to 0 °C in an ice bath.
 - 3. Carefully add sodium hydride (1.1 equivalents) portion-wise to the solution. Stir for 30 minutes at 0 °C to form the alkoxide.
 - 4. Slowly add benzyl bromide (1.1 equivalents) to the reaction mixture.
 - 5. Allow the reaction to warm to room temperature and stir for 12-24 hours.
 - 6. Monitor the reaction progress by thin-layer chromatography (TLC).
 - 7. Upon completion, quench the reaction by the slow addition of water.
 - 8. Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
 - 9. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- 10. Purify the resulting Benzyl-PEG13-OH by column chromatography.



This protocol is based on standard methods for THP ether formation.[3][9][11]

- Materials: Benzyl-PEG13-OH, 3,4-dihydro-2H-pyran (DHP), pyridinium p-toluenesulfonate (PPTS), anhydrous dichloromethane (DCM).
- Procedure:
 - 1. Dissolve Benzyl-PEG13-OH (1 equivalent) in anhydrous DCM under an inert atmosphere.
 - 2. Add 3,4-dihydro-2H-pyran (1.5 equivalents) to the solution.
 - 3. Add a catalytic amount of PPTS (0.1 equivalents).
 - 4. Stir the reaction at room temperature for 2-4 hours.
 - 5. Monitor the reaction progress by TLC.
 - 6. Upon completion, dilute the reaction mixture with DCM and wash with saturated sodium bicarbonate solution and brine.
 - 7. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
 - 8. Purify the final product, **Benzyl-PEG13-THP**, by column chromatography.

Deprotection Strategies

The utility of **Benzyl-PEG13-THP** lies in the orthogonal deprotection of its termini.

The THP ether can be selectively cleaved under mild acidic conditions, leaving the benzyl ether intact.[3][12]

- Reagents: Acetic acid/THF/water (e.g., in a 3:1:1 ratio) or catalytic p-toluenesulfonic acid
 (TsOH) in methanol.[12]
- General Procedure:
 - 1. Dissolve **Benzyl-PEG13-THP** in the chosen solvent system.



- 2. Stir at room temperature and monitor the reaction by TLC.
- 3. Upon completion, neutralize the acid (if necessary) and remove the solvent.
- 4. Purify the resulting Benzyl-PEG13-OH.

The benzyl group can be removed by catalytic hydrogenation, a method to which the THP ether is stable.[4]

- Reagents: Palladium on carbon (Pd/C), hydrogen gas (H₂), and a suitable solvent (e.g., ethanol or methanol).
- General Procedure:
 - 1. Dissolve **Benzyl-PEG13-THP** in the chosen solvent.
 - 2. Add a catalytic amount of 10% Pd/C.
 - 3. Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) and stir vigorously.
 - 4. Monitor the reaction by TLC.
 - 5. Upon completion, filter the reaction mixture through celite to remove the catalyst.
 - 6. Remove the solvent under reduced pressure to yield THP-PEG13-OH.

Applications in Research and Drug Development

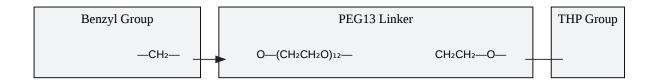
Benzyl-PEG13-THP is a valuable intermediate for the synthesis of more complex molecules, including:

- PROTACs (Proteolysis Targeting Chimeras): The PEG linker can be used to connect a ligand for a target protein and a ligand for an E3 ubiquitin ligase.
- Antibody-Drug Conjugates (ADCs): The PEG linker can be used to attach a cytotoxic drug to an antibody, improving the drug's solubility and pharmacokinetic profile.



• Targeted Drug Delivery Systems: The linker can be functionalized with a targeting moiety (e.g., a peptide or small molecule) at one end and a therapeutic agent at the other.

Visualizations



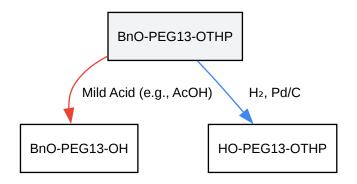
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Caption: Chemical structure of **Benzyl-PEG13-THP**.



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Caption: Synthetic workflow for Benzyl-PEG13-THP.



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Caption: Orthogonal deprotection pathways.



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